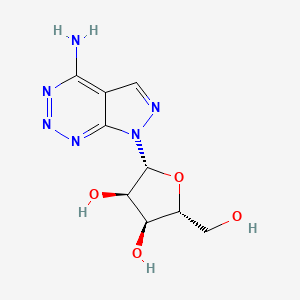

7-Deaza-2,8-diazaadenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Deaza-2,8-diazaadenosine, also known as this compound, is a useful research compound. Its molecular formula is C9H12N6O4 and its molecular weight is 268.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Biology and Genetic Research

Fluorescent Probes

7-Deaza-2,8-diazaadenosine serves as a fluorescent probe in DNA studies. Its ability to emit fluorescence upon excitation allows researchers to track DNA interactions and conformational changes. The compound's fluorescence properties have been extensively studied, demonstrating an emission maximum around 531 nm in phosphate buffer at pH 7.0 . This makes it suitable for applications in detecting specific DNA sequences through changes in fluorescence intensity.

Sequencing Techniques

The compound can be utilized in sequencing methods, particularly when incorporated into DNA strands. Its structural modifications help alleviate issues related to GC-rich sequences that often complicate traditional sequencing techniques. By replacing standard nucleotides with this compound, researchers can enhance the resolution of sequencing results and reduce artifacts typically observed in gel electrophoresis .

Antiviral Research

Antiviral Agents

Research has indicated that derivatives of this compound exhibit antiviral properties against various viruses. For instance, compounds derived from this nucleoside have been evaluated for their efficacy against flaviviruses in vitro, showing promising results that warrant further investigation into their potential as antiviral therapeutics . The structural similarity to natural purines enables these compounds to interfere with viral replication mechanisms.

Drug Development

Nucleoside Analogues

this compound and its analogues have been explored for their potential as drug candidates. The modifications enhance their stability and bioavailability compared to natural nucleosides, making them attractive for therapeutic applications. These compounds can also be designed to target specific biological pathways or diseases, particularly those involving nucleic acid interactions .

Case Study: Synthesis and Efficacy

A notable study synthesized 1,N6-etheno-7-deaza-2,8-diazaadenosine and assessed its properties in biological systems. The compound demonstrated unique conformational characteristics that could be leveraged for therapeutic purposes. Researchers reported that the synthesis involved straightforward steps yielding high overall yields, indicating feasibility for large-scale production .

Structural Studies

DNA Structure Modifications

The incorporation of this compound into oligonucleotides can lead to significant alterations in DNA structure and stability. Studies have shown that these modifications can stabilize triplex formations and affect the overall dynamics of DNA interactions with proteins and other biomolecules . This property is particularly useful in designing oligonucleotides for therapeutic applications.

Comparative Data Table

Propriétés

Formule moléculaire |

C9H12N6O4 |

|---|---|

Poids moléculaire |

268.23 g/mol |

Nom IUPAC |

(2R,3R,4S,5R)-2-(4-aminopyrazolo[3,4-d]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C9H12N6O4/c10-7-3-1-11-15(8(3)13-14-12-7)9-6(18)5(17)4(2-16)19-9/h1,4-6,9,16-18H,2H2,(H2,10,12,13)/t4-,5-,6-,9-/m1/s1 |

Clé InChI |

CFIATHHTHPGSJS-MWKIOEHESA-N |

SMILES isomérique |

C1=NN(C2=NN=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

SMILES canonique |

C1=NN(C2=NN=NC(=C21)N)C3C(C(C(O3)CO)O)O |

Synonymes |

7-deaza-2,8-diazaadenosine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.